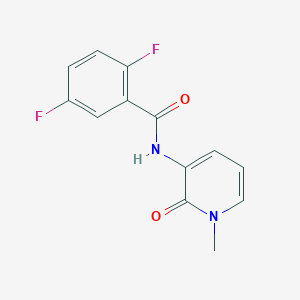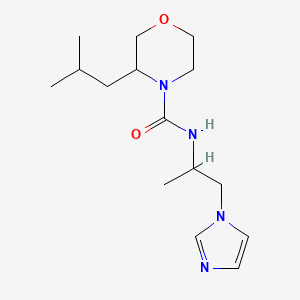![molecular formula C15H22N2O2 B7594704 [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone](/img/structure/B7594704.png)
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone is a chemical compound that has attracted attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of heterocyclic organic compounds and has a molecular formula of C18H26N2O2.
Mécanisme D'action
The mechanism of action of [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the inflammatory response. It is also believed to modulate the activity of neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone in lab experiments is its potential therapeutic applications. It may be useful in the development of new drugs for the treatment of inflammatory and neurological disorders. However, one limitation is that the synthesis of this compound is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone. One direction is to further study its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential use in the treatment of other diseases, such as cancer. Additionally, research could be done to develop more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of [3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone is a complex process that involves several steps. The starting materials for the synthesis are 2-methylpyridine-3-carboxylic acid and 2-amino-2-methylpropan-1-ol. The reaction is carried out in the presence of a catalyst and a solvent. The final product is obtained after several purification steps.
Applications De Recherche Scientifique
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[3-(2-methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)9-13-10-19-8-7-17(13)15(18)14-5-4-6-16-12(14)3/h4-6,11,13H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWKQBJMCVDUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCOCC2CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylpropyl)morpholin-4-yl]-(2-methylpyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)


![1,2,3,4-Tetrahydronaphthalen-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7594675.png)
![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)




![3-[1-(5-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7594726.png)